molecular formula C23H20ClN3OS B10969329 3-[(2-chlorophenoxy)methyl]-5-[(naphthalen-1-ylmethyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole

3-[(2-chlorophenoxy)methyl]-5-[(naphthalen-1-ylmethyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole

Cat. No.: B10969329
M. Wt: 421.9 g/mol
InChI Key: MMIYJVYTUDPLFY-UHFFFAOYSA-N
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Description

{4-ALLYL-5-[(1-NAPHTHYLMETHYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL (2-CHLOROPHENYL) ETHER is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, an allyl group, a naphthylmethyl sulfanyl group, and a chlorophenyl ether moiety. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-ALLYL-5-[(1-NAPHTHYLMETHYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL (2-CHLOROPHENYL) ETHER typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkynes or nitriles under acidic or basic conditions.

    Introduction of the Allyl Group: The allyl group can be introduced via allylation reactions using allyl halides in the presence of a base such as sodium hydride or potassium carbonate.

    Attachment of the Naphthylmethyl Sulfanyl Group: This step involves the nucleophilic substitution of a naphthylmethyl halide with a thiol group on the triazole ring.

    Formation of the Chlorophenyl Ether Moiety: The final step involves the etherification reaction between the triazole derivative and 2-chlorophenol in the presence of a suitable catalyst such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

{4-ALLYL-5-[(1-NAPHTHYLMETHYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL (2-CHLOROPHENYL) ETHER can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).

    Reduction: The triazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

    Substitution: The chlorophenyl ether moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide, or other peroxides.

    Reduction: Hydrogen gas with palladium on carbon or other hydrogenation catalysts.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted chlorophenyl ether derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

In biological research, {4-ALLYL-5-[(1-NAPHTHYLMETHYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL (2-CHLOROPHENYL) ETHER is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its interactions with biological macromolecules such as proteins and nucleic acids are of particular interest.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

In the industrial sector, this compound is used in the development of new materials, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring specific reactivity and stability.

Mechanism of Action

The mechanism of action of {4-ALLYL-5-[(1-NAPHTHYLMETHYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL (2-CHLOROPHENYL) ETHER involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and the naphthylmethyl sulfanyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-ALLYL-5-{[(4-METHYLPHENYL)SULFANYL]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(4-CHLOROPHENYL)ETHANONE
  • 4-ALLYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL 1-NAPHTHYLMETHYL SULFIDE
  • 2-(4-ALLYL-5-((1-NAPHTHYLMETHYL)THIO)-4H-1,2,4-TRIAZOL-3-YL)PYRIDINE

Uniqueness

{4-ALLYL-5-[(1-NAPHTHYLMETHYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL (2-CHLOROPHENYL) ETHER is unique due to the combination of its structural features, including the triazole ring, allyl group, naphthylmethyl sulfanyl group, and chlorophenyl ether moiety. This combination imparts specific chemical reactivity and biological activity that distinguishes it from similar compounds. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H20ClN3OS

Molecular Weight

421.9 g/mol

IUPAC Name

3-[(2-chlorophenoxy)methyl]-5-(naphthalen-1-ylmethylsulfanyl)-4-prop-2-enyl-1,2,4-triazole

InChI

InChI=1S/C23H20ClN3OS/c1-2-14-27-22(15-28-21-13-6-5-12-20(21)24)25-26-23(27)29-16-18-10-7-9-17-8-3-4-11-19(17)18/h2-13H,1,14-16H2

InChI Key

MMIYJVYTUDPLFY-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=NN=C1SCC2=CC=CC3=CC=CC=C32)COC4=CC=CC=C4Cl

Origin of Product

United States

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